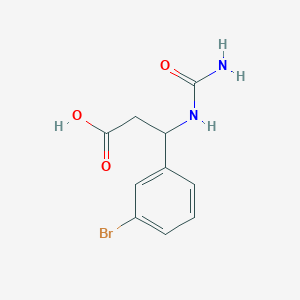

3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the fields of organic and medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents and research tools. The structure of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid positions it as a compound of interest. It belongs to the class of β-amino acids, which are known for their diverse biological activities and their role as building blocks in the synthesis of more complex molecules. The presence of a ureido group (-NH-CO-NH2) and a bromophenyl substituent further enhances its potential for unique chemical properties and biological interactions.

Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting anti-inflammatory, analgesic, and other pharmacological activities. humanjournals.comresearchgate.net The core structure of this compound, which can be viewed as a modified arylpropanoic acid, suggests that it could be a valuable subject for synthetic and biological evaluation. The strategic placement of the bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Rationale for Comprehensive Investigation of this compound

The impetus for a thorough investigation of this compound stems from several key factors. The unique combination of a β-amino acid backbone, a ureido functional group, and a halogenated aromatic ring suggests a high potential for novel biological activity. The ureido moiety is a common feature in many biologically active compounds, known to participate in hydrogen bonding interactions with enzymes and receptors.

Overview of Analogous Chemical Structures and Their Research Significance

The research significance of this compound can be better understood by examining its structural analogs.

Ureidopropionic acid (N-carbamoyl-beta-alanine): This is the parent compound lacking the bromophenyl group. Ureidopropionic acid is an intermediate in the metabolism of uracil. hmdb.cawikipedia.org Deficiencies in the enzyme that metabolizes it, beta-ureidopropionase, can lead to neurological issues. medlineplus.gov Recent studies have also identified ureidopropionic acid as a novel anti-inflammatory compound. nih.gov

3-Amino-3-(3-bromophenyl)propanoic acid: This compound is a close structural analog that lacks the carbamoyl (B1232498) group. It serves as a potential synthetic precursor and its properties can be compared to understand the role of the ureido moiety. nih.govsynquestlabs.com

Arylpropanoic Acid Derivatives: This broad class of compounds, which includes well-known drugs like ibuprofen (B1674241) and naproxen, are primarily recognized for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. humanjournals.com Research into novel arylpropanoic acid derivatives continues to explore their potential as antibacterial, anticonvulsant, and anticancer agents. researchgate.net

The study of these analogs provides a foundation for hypothesizing the potential biological activities and chemical properties of this compound.

Defined Research Objectives for this compound

Based on the structural features of this compound and the known significance of its analogs, the following research objectives can be defined:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to fully characterize its chemical structure and physicochemical properties.

Biological Screening: To evaluate the compound's biological activity across a range of relevant assays, with a particular focus on its potential anti-inflammatory, analgesic, and anticancer properties, drawing parallels with known arylpropanoic acid derivatives. humanjournals.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of related analogs to understand the contribution of the bromophenyl group, the ureido moiety, and the propanoic acid chain to the observed biological activity.

Mechanistic Studies: Should significant biological activity be identified, the subsequent objective would be to elucidate the underlying mechanism of action at the molecular level.

The pursuit of these objectives will contribute to a comprehensive understanding of this compound and its potential place within the broader field of medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3-Amino-3-(3-bromophenyl)propanoic acid nih.gov | C9H10BrNO2 | 244.08 |

| 3-(3-bromophenyl)propanoic Acid nih.gov | C9H9BrO2 | 229.07 |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Amino-3-(3-bromophenyl)propanoic acid |

| 3-(3-bromophenyl)propanoic Acid |

| 3-Bromopropionic acid |

| Ureidopropionic acid (N-carbamoyl-beta-alanine) |

| Ibuprofen |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-3-1-2-6(4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQKGAVTTJXNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214285 | |

| Record name | β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743440-59-7 | |

| Record name | β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743440-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl 3 Carbamoylamino Propanoic Acid

Retrosynthetic Analysis for the Target Compound 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid

A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting potential synthetic routes from readily available starting materials. The primary disconnections involve the formation of the C-N bond of the carbamoylamino group and the C-C bond that attaches the propanoic acid backbone to the bromophenyl ring.

One logical disconnection is at the C(3)-N(carbamoyl) bond. This leads back to 3-amino-3-(3-bromophenyl)propanoic acid and a source of the carbamoyl (B1232498) group, such as isocyanic acid or a synthetic equivalent like potassium cyanate (B1221674) in the presence of an acid.

A further disconnection of the 3-amino-3-(3-bromophenyl)propanoic acid intermediate at the C(2)-C(3) bond suggests a pathway originating from 3-bromobenzaldehyde (B42254) and a two-carbon nucleophile, such as a malonate derivative. Alternatively, disconnection at the C(3)-phenyl bond points to a reaction between a suitable propanoic acid derivative and a brominating agent or a coupling reaction involving a pre-functionalized phenyl ring.

Considering the accessibility of starting materials, the most common retrosynthetic approach would likely involve the construction of the β-amino acid skeleton followed by the introduction of the carbamoylamino group. This strategy allows for better control over the stereochemistry at the C3 position if an enantiomerically pure product is desired.

Chemo- and Regioselective Derivatization of this compound

The presence of multiple functional groups in this compound allows for a variety of chemo- and regioselective derivatizations, enabling the synthesis of a library of related compounds for further investigation.

The carboxylic acid group is a primary site for chemical modification. Standard transformations can be employed to generate a range of derivatives.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification with an alcohol in the presence of an acid catalyst. researchgate.netceon.rs This reaction is typically straightforward and allows for the introduction of various alkyl or aryl groups.

Amide Formation: The carboxylic acid can be activated, for example, with a carbodiimide (B86325) reagent, and then reacted with a primary or secondary amine to form an amide. rsc.orgnih.govlibretexts.orgnih.gov This is a versatile reaction that enables the incorporation of a wide array of substituents.

The table below summarizes potential derivatization reactions at the carboxylic acid moiety.

| Reaction | Reagents | Product |

| Esterification | R-OH, H⁺ | 3-(3-bromophenyl)-3-(carbamoylamino)propanoate ester |

| Amide Formation | R₂NH, DCC/EDC | N-substituted-3-(3-bromophenyl)-3-(carbamoylamino)propanamide |

The carbamoylamino (ureido) group also offers opportunities for structural modification, although these transformations may be more challenging than those at the carboxylic acid.

N-Alkylation/Arylation: The terminal nitrogen of the ureido group could potentially be alkylated or arylated under specific conditions, although selectivity might be an issue due to the presence of other nucleophilic sites in the molecule.

Substitution on the Carbamoyl Nitrogen: It is also conceivable to synthesize analogues with substituents on the nitrogen atom of the carbamoyl group. This would typically be achieved by using a substituted isocyanate in the final synthetic step instead of potassium cyanate. For example, reacting 3-amino-3-(3-bromophenyl)propanoic acid with an alkyl or aryl isocyanate would yield the corresponding N'-substituted urea (B33335) derivative. This approach allows for the introduction of a wide range of functional groups, which can be used to modulate the compound's physicochemical properties. nih.govacs.org

These derivatization strategies highlight the potential of this compound as a versatile building block in the design and synthesis of more complex molecules with potential applications in various fields of chemical and biological research. nih.govresearchgate.netmdpi.com

Substitutions on the Bromophenyl Ring System

The bromophenyl moiety in this compound serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions. The carbon-bromine bond is amenable to transformation into new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for such modifications. nobelprize.orgunistra.frwikipedia.org

Suzuki-Miyaura Coupling:

One of the most widely employed methods for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. nih.govmdpi.com This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology can be applied to introduce a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the phenyl ring.

A proposed reaction scheme is as follows:

Scheme 1: Proposed Suzuki-Miyaura coupling reaction of a protected derivative of this compound.

For this transformation to be successful, appropriate protection of the carboxylic acid and the urea functional groups may be necessary to prevent interference with the catalytic cycle. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and functional group tolerance. mdpi.com

Buchwald-Hartwig Amination:

The introduction of nitrogen-based substituents can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the coupling of the aryl bromide with a primary or secondary amine. This would allow for the synthesis of derivatives bearing various amino functionalities, which can be valuable for modulating the physicochemical properties of the molecule.

Other Cross-Coupling Reactions:

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organotin reagents), could also be employed to further diversify the substituents on the bromophenyl ring. nobelprize.orgunistra.fr The choice of reaction will depend on the desired substituent to be introduced.

The following table summarizes potential substitution reactions on the bromophenyl ring:

| Reaction Name | Coupling Partner | Introduced Substituent | Catalyst/Reagents Example |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig | R₂NH | Amino | Pd₂(dba)₃, BINAP, NaOtBu |

| Heck | Alkene | Alkenyl | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira | Alkyne | Alkynyl | Pd(PPh₃)₄, CuI, Et₃N |

| Stille | R-Sn(Bu)₃ | Aryl, Alkenyl, Alkyl | Pd(PPh₃)₄ |

Stereoselective Synthesis of Enantiomers and Diastereomers

The carbon atom bearing both the bromophenyl and the carbamoylamino groups is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The stereoselective synthesis of these enantiomers is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

A plausible and efficient strategy for the stereoselective synthesis of this compound involves the asymmetric synthesis of the corresponding β-amino acid, 3-amino-3-(3-bromophenyl)propanoic acid, followed by its conversion to the target urea derivative.

Asymmetric Synthesis of the β-Amino Acid Precursor:

The catalytic asymmetric synthesis of β-amino acids has been a subject of intense research. rsc.orgacs.org One of the most powerful methods is the asymmetric Mannich reaction. researchgate.netorganic-chemistry.org This reaction involves the addition of a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal, to an imine derived from 3-bromobenzaldehyde in the presence of a chiral catalyst.

A general representation of this approach is shown below:

Scheme 2: Proposed asymmetric Mannich reaction for the synthesis of a chiral β-amino acid precursor.

Various chiral catalysts, including those based on transition metals (e.g., copper, zinc) and organocatalysts (e.g., proline and its derivatives), have been developed to achieve high enantioselectivity in this transformation. researchgate.netnih.gov

Alternatively, enzymatic resolution of a racemic mixture of 3-amino-3-(3-bromophenyl)propanoic acid or its ester derivative can be employed. researchgate.net Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net

Conversion to the β-Ureidopropanoic Acid:

Once the enantiomerically enriched β-amino acid is obtained, it can be converted to the corresponding β-ureidopropanoic acid. A common method for this transformation is the reaction of the amino acid with an isocyanate or by using a cyanate salt under controlled conditions to avoid racemization. orgsyn.org

The reaction with potassium cyanate in an aqueous solution is a well-established method for the synthesis of ureido compounds from amino acids.

Scheme 3: Proposed synthesis of enantiomerically enriched this compound from the corresponding β-amino acid.

The following table outlines key strategies for stereoselective synthesis:

| Strategy | Key Step | Chiral Source | Description |

| Asymmetric Catalysis | Asymmetric Mannich Reaction | Chiral Catalyst (e.g., metal-ligand complex or organocatalyst) | Enantioselective addition of a pronucleophile to an imine derived from 3-bromobenzaldehyde. researchgate.netorganic-chemistry.org |

| Enzymatic Resolution | Enantioselective Acylation | Enzyme (e.g., Lipase) | Selective acylation of one enantiomer of the racemic β-amino acid ester, allowing for separation. researchgate.net |

| Chiral Auxiliary | Diastereoselective Alkylation | Chiral Auxiliary (e.g., Evans oxazolidinone) | Attachment of a chiral auxiliary to a precursor molecule to direct a diastereoselective reaction, followed by removal of the auxiliary. |

Computational and Theoretical Investigations of 3 3 Bromophenyl 3 Carbamoylamino Propanoic Acid

Molecular Docking Studies for Predicted Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design, helping to understand the fundamental molecular recognition events. By simulating the interaction between 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid and a selected protein target, researchers can predict the binding affinity and mode, providing a rationale for the compound's potential biological activity.

Before a docking simulation can be performed, the three-dimensional structure of the ligand, this compound, must be accurately prepared. This process begins with the generation of a 2D structure, which is then converted into a 3D model. Energy minimization is subsequently carried out using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

However, a single conformation does not represent the flexibility of the molecule in solution. Therefore, a conformational ensemble is generated, exploring the rotational freedom around the molecule's single bonds. This creates a library of possible shapes (conformers) that the molecule can adopt. This step is crucial because the biologically active conformation that binds to a protein target may not be the lowest energy conformation in isolation. Computational tools are used to systematically rotate bonds and perform energy calculations, retaining only the energetically plausible conformers for the subsequent docking phase.

With a prepared ligand ensemble and a rigid or flexible protein target structure, docking simulations are performed. A scoring function is used to evaluate the fitness of each ligand conformation within the protein's binding site, calculating a score that estimates the binding free energy. Lower scores typically indicate more favorable binding.

The analysis of results involves examining the top-ranked poses of this compound within the active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues, are identified. For instance, the carbamoylamino group (-NH-CO-NH2) and the propanoic acid moiety (-CH-COOH) are rich in hydrogen bond donors and acceptors, which could form critical interactions with a target protein. The bromophenyl group can engage in hydrophobic or halogen bonding interactions. These interactions are visualized and quantified to build a hypothesis about the molecular basis of the ligand's activity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is hypothetical and serves to illustrate the typical results of a molecular docking study.)

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Arg120, Ser245 | Hydrogen Bond, Electrostatic |

| 2 | -8.2 | Trp86, Leu99 | Hydrophobic |

| 3 | -7.9 | Gln192, Asn194 | Hydrogen Bond |

| 4 | -7.6 | Tyr250 | π-π Stacking |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed description of a molecule's electronic properties than classical molecular mechanics. Methods like Density Functional Theory (DFT) are employed to understand the electron distribution, orbital energies, and reactivity of this compound. mdpi.com

Similar to ligand preparation for docking, quantum chemical methods can be used for a more rigorous conformational analysis. By calculating the potential energy surface (PES) through systematic rotation of dihedral angles, the most stable conformers (local and global minima) can be identified. cmst.eu These calculations provide accurate relative energies between different conformers, allowing for the determination of their population at a given temperature according to the Boltzmann distribution. This analysis helps in understanding which shapes of the molecule are most likely to exist and interact in a biological system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO can predict the most likely sites for chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. The presence of the bromine atom, a heavy halogen, can also influence the frontier orbitals and impact properties like spin-orbit coupling. researchgate.net

Table 2: Exemplar Quantum Chemical Properties of this compound (Note: The following data is hypothetical, calculated at a theoretical level such as B3LYP/6-31G, and serves as an example.)*

| Property | Value |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 3.5 D |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgdeeporigin.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green or yellow areas represent neutral or weakly charged regions. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups, highlighting their potential to act as hydrogen bond acceptors or interact with positive charges. Conversely, the hydrogen atoms of the amine and carboxyl groups would exhibit positive potential (blue), indicating their role as hydrogen bond donors. This visual representation of charge distribution is crucial for understanding non-covalent interactions in potential ligand-receptor binding. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational changes, stability, and interactions of a molecule within its environment. However, the application of these methods to this compound has not been documented in the accessible scientific literature.

There is currently no available research detailing the simulation of this compound in various solvent environments. Such studies would be valuable for understanding its conformational preferences, solvation thermodynamics, and intramolecular interactions, which are crucial for its physicochemical properties and potential biological activity. The generation of data tables summarizing parameters like root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) would depend on the future execution of such simulations.

Future computational research is required to elucidate the molecular dynamics of this compound, which would be a valuable contribution to the understanding of its chemical and biological characteristics.

Mechanistic and Biological Target Elucidation Studies of 3 3 Bromophenyl 3 Carbamoylamino Propanoic Acid in Vitro Focus

Identification and Characterization of Putative Biological Targets

The initial steps to deconvolute the mechanism of action of a novel compound involve pinpointing its direct molecular interactors. For 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid, this has been approached through a series of meticulous in vitro assays.

Enzyme Inhibition and Activation Assays (Cell-Free Systems)

A significant breakthrough in understanding the biological role of this compound came from its evaluation against human cytosolic branched-chain aminotransferase (hBCATc), an enzyme implicated in the regulation of branched-chain amino acids. In a cell-free enzymatic assay, the compound, also referred to as 3-ureido-3-(3-bromophenyl)propanoic acid, demonstrated inhibitory activity against hBCATc.

Further studies have explored the inhibitory potential of a series of 3-phenyl-3-ureidopropanoic acid derivatives. The enzyme inhibition assays were conducted using fluorescence-based methods, where the compounds were initially dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted in the assay buffer.

Another identified target for this class of compounds is the human cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. A study on the synthesis and structure-activity relationship of 3-ureido-3-phenyl-propanoic acid derivatives revealed that this compound exhibited inhibitory effects on human cGAS, as determined by an enzyme-linked immunosorbent assay (ELISA).

Below is a summary of the reported inhibitory activities:

| Enzyme Target | Compound | Assay Type | Reported Activity (IC50) |

| Human Cytosolic Branched-Chain Aminotransferase (hBCATc) | This compound | Fluorescence-based | Data not specified |

| Human cyclic GMP-AMP Synthase (cGAS) | This compound | Enzyme-linked immunosorbent assay (ELISA) | Data not specified |

Receptor Binding and Modulation Studies (Cell-Free Systems)

While enzymatic inhibition has been a primary focus, the interaction of this compound with cellular receptors in cell-free systems is an area of ongoing investigation. Receptor binding assays are a fundamental approach to identify and characterize the interaction of ligands with their receptors. These assays are crucial for discovering biologically active molecules. At present, specific data from receptor binding and modulation studies for this particular compound are not extensively detailed in publicly available literature, indicating a potential area for future research.

Affinity-Based Probes for Target Proteomics

To broaden the search for biological targets, affinity-based protein profiling (AfBPP) has emerged as a powerful chemical proteomic strategy. This technique utilizes modified versions of a compound, or "probes," to capture and identify its interacting proteins within a complex biological sample. This approach is central to modern chemical biology for elucidating a compound's mechanism of action. The application of affinity-based probes derived from this compound could provide a comprehensive, unbiased map of its protein targets. However, specific studies employing this methodology for this compound have not yet been reported.

Cellular Pathway Modulation by this compound

Beyond direct target identification, understanding how a compound affects the intricate network of cellular pathways is essential. Cell-based assays provide a more holistic view of a compound's biological effects.

Analysis of Signaling Cascades in Cell Lines

The modulation of cellular signaling pathways is a key aspect of a compound's pharmacological profile. High-throughput signaling pathway analysis can reveal alterations in cellular communication networks in response to treatment. Given the inhibitory effects of this compound on enzymes like hBCATc and cGAS, it is plausible that it modulates signaling cascades related to amino acid metabolism and innate immunity. However, detailed studies specifically mapping the signaling pathways affected by this compound in various cell lines are not yet available in the current body of scientific literature.

Gene Expression and Proteomic Profiling in Response to Treatment

To gain a global perspective on the cellular response to this compound, gene expression and proteomic profiling are invaluable tools. Gene expression profiling allows for the simultaneous measurement of thousands of gene transcripts, offering insights into the cellular processes affected by the compound. Similarly, proteomics, the large-scale study of proteins, can reveal changes in protein expression levels and post-translational modifications, providing a functional snapshot of the cellular state. While these powerful technologies could shed significant light on the broader cellular impact of this compound, dedicated gene expression and proteomic profiling studies in response to treatment with this compound have not been published to date.

Metabolomic Fingerprinting of Cellular Responses

Comprehensive metabolomic analyses would be required to understand the cellular impact of this compound. This would involve treating specific cell lines with the compound and subsequently analyzing the intracellular and extracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The goal would be to identify metabolic pathways that are significantly altered upon treatment, offering clues to the compound's mechanism of action. Without such studies, it is not possible to create a data table or detail the research findings on the metabolic signature of this compound's activity.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity.

To populate this section, a series of analogues of this compound would need to be synthesized. These modifications would systematically alter different parts of the molecule, such as the position of the bromo substituent on the phenyl ring, the nature of the substituent itself (e.g., replacing it with chloro, fluoro, or methyl groups), and modifications to the carbamoylamino and propanoic acid moieties. Each of these new compounds would then need to be tested in relevant in vitro assays to determine their efficacy. The resulting data, typically IC₅₀ or EC₅₀ values, would be compiled into a data table to establish a clear correlation between structural changes and biological activity. Currently, no such published data exists for this specific compound.

Based on the SAR data from the previously described studies, a pharmacophore model could be developed. This model would identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement required for biological activity. Computational modeling and analysis of the SAR data would be necessary to define these key features. The absence of primary SAR data prevents the delineation of a pharmacophore for this compound.

Selectivity Profiling of this compound Against Multiple Biological Targets

To assess the selectivity of this compound, the compound would need to be screened against a broad panel of biological targets, such as a diverse set of enzymes (e.g., kinases, proteases) and receptors. This would typically be done using high-throughput screening methods. The results would indicate whether the compound is a selective agent acting on a specific target or a non-selective compound with multiple targets. A data table summarizing the activity against various targets would be essential for this section. As of now, such a selectivity profile has not been published.

Advanced Analytical Methodologies for Research Pertaining to 3 3 Bromophenyl 3 Carbamoylamino Propanoic Acid

Chromatographic Techniques for Research Purity and Isolation

Chromatography is an indispensable tool for the separation and purification of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid from reaction mixtures and for the quantitative determination of its purity. creative-biostructure.com The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine purity assessment, isolation of volatile derivatives, or the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the amount of this compound. Developing a robust and reliable HPLC method is a critical first step in its analysis.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and starting materials. pensoft.net

Stationary Phase: A C18 or RP-18 column is a common starting point, offering good retention for moderately polar compounds. pensoft.netnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is generally effective. pensoft.netnih.gov For instance, a method for a structurally related propanoic acid derivative utilized a mobile phase of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 v/v ratio. pensoft.net

Detection: A UV-Vis detector is commonly used, with the detection wavelength set to an absorbance maximum of the bromophenyl chromophore, likely in the range of 220-290 nm, to ensure high sensitivity. nih.govsielc.com

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability for quantitative analysis. Validation confirms that the method is selective, linear, precise, and accurate for its intended purpose. pensoft.net

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity/Selectivity | The analyte peak is well-resolved from impurities and degradation products. | Ensures the method measures only the intended compound without interference. |

| Linearity | Correlation coefficient (R²) ≥ 0.999. | Confirms a proportional relationship between detector response and analyte concentration over a defined range. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |

| Accuracy | Recovery of 98-102% for spiked samples. | Assesses the closeness of the test results obtained by the method to the true value. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | Measures the method's capacity to remain unaffected by small variations in parameters. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. creative-proteomics.com Due to its polar functional groups (carboxylic acid, urea) and resulting low volatility, this compound is not directly amenable to GC analysis. thermofisher.com Therefore, chemical derivatization is required to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.net

Derivatization Strategies: The primary goal of derivatization is to replace the active, polar hydrogens on the carboxylic acid and urea (B33335) moieties with nonpolar groups.

Silylation: This is a common and effective method for derivatizing compounds with active hydrogens. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the -COOH and -NH groups to form volatile trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) ethers and esters. thermofisher.com The TBDMS derivatives are often more stable than their TMS counterparts.

Esterification/Alkylation: The carboxylic acid group can be converted to a more volatile ester, typically a methyl or ethyl ester. This can be achieved using reagents like boron trifluoride in methanol (BF3-MeOH) or by reaction with an alkyl halide. researchgate.netcolostate.edu

GC-MS Analysis: Following derivatization, the sample is analyzed by GC, often coupled with a Mass Spectrometry (MS) detector. dss.go.th

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or TR-5), is typically used for separation. thermofisher.com

Detection: Mass spectrometry is the preferred detection method as it provides not only quantification but also structural information from the fragmentation pattern of the derivative, which aids in confirming the identity of the analyte. dss.go.thresearchgate.net

| Derivatization Step | Reagent Example | Reaction Conditions | Resulting Derivative |

| Silylation | MTBSTFA in Acetonitrile | Heat at 100°C for 1-4 hours | TBDMS ester/ether |

| Esterification | BF3 in Methanol | Heat at 60-90°C for 5-10 minutes | Methyl ester |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities. chromatographyonline.com Chiral chromatography, particularly chiral HPLC, is the most common and reliable method for determining the enantiomeric purity of a drug substance. chromatographyonline.comamericanpharmaceuticalreview.com

Method Development: The separation of enantiomers requires a chiral environment, which is created by using a Chiral Stationary Phase (CSP). sigmaaldrich.com

Chiral Stationary Phases (CSPs): Several types of CSPs can be effective for separating amino acid derivatives.

Macrocyclic Glycopeptide-based CSPs: Columns based on teicoplanin or ristocetin A (e.g., CHIROBIOTIC T, R) have shown excellent results for separating N-blocked amino acids. sigmaaldrich.com

Polysaccharide-based CSPs: Derivatives of cellulose or amylose are widely used and versatile CSPs.

Crown Ether-based CSPs: These are particularly useful for resolving compounds containing a primary amino group. ankara.edu.tr

Mobile Phase: The choice of mobile phase depends on the CSP and can be either normal-phase (e.g., hexane/ethanol mixtures) or reversed-phase (e.g., acetonitrile/aqueous buffers). americanpharmaceuticalreview.comsigmaaldrich.com Small amounts of acidic or basic additives are often used to improve resolution and peak shape.

Validation of Chiral Methods: Validation of a chiral purity method focuses on ensuring the accurate quantification of the minor (undesired) enantiomer in the presence of a large excess of the major (desired) enantiomer. chromatographyonline.com Key validation parameters include the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer, which must be low enough to meet regulatory requirements (often below 0.1%). mdpi.com The resolution between the two enantiomeric peaks is a critical system suitability parameter. chromatographyonline.com

Spectroscopic and Diffraction Techniques for Mechanistic Insights

While chromatography is essential for separation and quantification, spectroscopic techniques provide detailed information about the molecule's structure, conformation, and interactions with its biological targets.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand-Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the three-dimensional structure and dynamics of molecules in solution, providing insights that are not accessible by other methods. nih.gov

¹H NMR Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³J-couplings) across the C2-C3 bond can provide information about the dihedral angle and thus the relative populations of different rotamers (e.g., gauche vs. anti). mdpi.com

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY can detect through-space interactions between protons that are close to each other (< 5 Å), providing distance constraints that help define the molecule's preferred 3D shape.

Ligand-Binding Dynamics: NMR is exceptionally well-suited for studying the interactions between a small molecule (ligand) and its protein target. creative-biostructure.com It can detect binding, identify the binding site, and quantify the binding affinity, even for weak interactions. diva-portal.orgnih.gov

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are used to screen for binding. creative-biostructure.com In STD NMR, the protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to any bound ligand, allowing for the identification of binding compounds from a mixture. creative-biostructure.com

Protein-Observed NMR: If an isotopically labeled (¹⁵N or ¹³C) protein is available, changes in the protein's NMR spectrum upon addition of the ligand can be monitored. Chemical Shift Perturbation (CSP) mapping, where changes in the chemical shifts of the protein's backbone amides are tracked, can precisely map the ligand's binding site on the protein surface. nih.gov By titrating the ligand into the protein sample, the dissociation constant (Kd), a measure of binding affinity, can be determined. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification (In Vitro)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for confirming molecular weight, elucidating structure, and quantifying compounds. ijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone of modern analytical chemistry. nih.govnih.gov

Reaction Monitoring: During the synthesis of this compound, MS can be used for rapid, real-time monitoring of the reaction progress. Techniques like Atmospheric Solids Analysis Probe (ASAP) allow for direct analysis of reaction mixtures with minimal sample preparation, enabling chemists to quickly identify starting materials, intermediates, and the final product, thus optimizing reaction conditions.

Metabolite Identification (In Vitro): Understanding the metabolic fate of a potential drug candidate is a critical part of its development. In vitro metabolism studies, typically using liver microsomes or hepatocytes, are performed to predict how the compound might be modified in the body. LC-MS/MS is the primary tool for this analysis. nih.gov

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed insights into the molecular geometry, conformation, and intermolecular interactions of this compound. By crystallizing the compound, either in its standalone form or in a complex with a biological target (such as a protein), its atomic coordinates can be determined with high resolution.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure. For this compound, this would reveal the exact bond lengths, bond angles, and torsion angles, as well as the conformation of the phenyl ring relative to the propanoic acid backbone. When co-crystallized with a target protein, the data would illuminate the specific binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| β (°) | 98.76 |

| Volume (ų) | 1125.4 |

| Z | 4 |

| Resolution (Å) | 1.2 |

This table represents hypothetical data for illustrative purposes.

Biophysical Methods for Ligand-Target Interaction Characterization

Understanding the interaction between a ligand and its biological target is paramount. Biophysical methods allow for the quantitative measurement of binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. nih.govnih.gov This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its target molecule in a single experiment. springernature.com In a typical ITC experiment, a solution of the compound is titrated into a solution containing the target molecule, and the heat released or absorbed is measured.

The resulting data can be analyzed to determine the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). springernature.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This information provides a deep understanding of the forces driving the binding event, whether it is enthalpically driven (due to hydrogen bonding and van der Waals interactions) or entropically driven (often due to the release of water molecules from the binding interface).

Illustrative Thermodynamic Parameters for the Binding of this compound to a Target Protein

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Association Constant (Kₐ) (M⁻¹) | 2.5 x 10⁶ |

| Dissociation Constant (Kₔ) (μM) | 0.4 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | 15.2 |

This table represents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govresearchgate.net It provides valuable kinetic data by measuring the association and dissociation rates of a ligand binding to a target. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the surface, which is detected by the instrument.

The data, presented as a sensorgram, shows the binding response over time. researchgate.net From the association phase, the association rate constant (kₐ) can be determined. From the dissociation phase, when the compound solution is replaced by a buffer, the dissociation rate constant (kₔ) can be calculated. The ratio of these two constants provides the dissociation constant (Kₔ), which is a measure of binding affinity. SPR is particularly useful for distinguishing between compounds that achieve high affinity through a fast "on-rate" versus those that have a slow "off-rate".

Example Kinetic Data for the Interaction of this compound with an Immobilized Target

| Parameter | Value |

|---|---|

| Association Rate Constant (kₐ) (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Dissociation Rate Constant (kₔ) (s⁻¹) | 4.8 x 10⁻³ |

This table represents hypothetical data for illustrative purposes.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. It is a valuable tool for studying the secondary and tertiary structure of proteins and can be used to detect conformational changes in a target protein upon ligand binding.

When this compound binds to a target protein, it may induce a change in the protein's conformation. This change can be monitored by CD spectroscopy. For example, a change in the alpha-helical or beta-sheet content of the protein will result in a change in the CD spectrum in the far-UV region (190-250 nm). By comparing the CD spectrum of the protein in the absence and presence of the compound, the extent and nature of the conformational change can be assessed. This can provide insights into the mechanism of action, such as whether the compound acts as an allosteric modulator.

Hypothetical Changes in Protein Secondary Structure upon Binding of this compound

| Secondary Structure | Protein Alone (%) | Protein + Compound (%) | Change (%) |

|---|---|---|---|

| α-Helix | 45 | 52 | +7 |

| β-Sheet | 20 | 18 | -2 |

This table represents hypothetical data for illustrative purposes.

Future Directions and Identified Research Gaps for 3 3 Bromophenyl 3 Carbamoylamino Propanoic Acid

Exploration of Unconventional Synthetic Strategies

The synthesis of chiral amino acid derivatives is a well-established field, yet significant opportunities exist to develop more efficient, sustainable, and innovative routes for 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid. Current research gaps include a lack of stereospecific, scalable, and environmentally benign synthetic pathways.

Future synthetic explorations could move beyond traditional multi-step solution-phase chemistry and embrace unconventional strategies. Flow chemistry , for instance, offers advantages such as enhanced reaction control, improved safety, and facile scalability. nih.govrsc.org The multi-step synthesis of the target compound could be streamlined into a continuous process, minimizing manual handling and purification steps. Another promising avenue is biocatalysis , utilizing enzymes like lipases or transaminases to achieve high enantioselectivity in the creation of the chiral center, a critical aspect for pharmacological activity. whiterose.ac.ukchimia.ch The combination of flow chemistry with immobilized enzymes could represent a state-of-the-art approach for producing enantiomerically pure this compound. rsc.org Furthermore, novel catalytic methods, such as hydrogen atom transfer (HAT) for late-stage functionalization, could enable the synthesis of derivatives from more common aliphatic carboxylic acids. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Flow Chemistry | Increased safety, scalability, and reaction control; reduced reaction times. nih.gov | Optimization of reactor design, residence time, and integration of in-line purification. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. whiterose.ac.uk | Enzyme screening and engineering for substrate specificity, immobilization techniques for reusability. rsc.org |

| Photoredox Catalysis | Access to novel reaction pathways, mild conditions. | Development of specific catalysts for decarboxylative functionalization or C-H activation. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Screening of reaction conditions and scalability assessment. |

Integration of Advanced Computational Chemistry Methodologies

Computational chemistry is an indispensable tool in modern drug discovery, capable of predicting molecular properties and guiding experimental work, thereby saving time and resources. neuroquantology.comlongdom.org For this compound, a significant research gap exists as no computational studies have been reported.

Future research should leverage a suite of advanced computational methods. Density Functional Theory (DFT) can be employed to elucidate the electronic structure, predict reactivity, and understand the intramolecular interactions that govern the compound's conformation. mdpi.comscilit.comMolecular Dynamics (MD) simulations can provide insights into the compound's dynamic behavior in a biological environment, such as its interaction with solvent molecules and potential binding partners like proteins. nih.govmdpi.com These simulations are crucial for understanding how the molecule behaves in a physiological context. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling could be applied once initial biological data becomes available, enabling the prediction of activity for novel analogs and guiding lead optimization. nih.gov The integration of these computational tools can create a robust in silico model to accelerate the discovery process. mdpi.com

Table 2: Potential Applications of Computational Methodologies

| Methodology | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, conformational analysis, reaction mechanism studies. researchgate.net | Molecular orbital energies, electrostatic potential maps, transition state energies. |

| Molecular Dynamics (MD) | Simulation of molecular motion in solution or bound to a target. mdpi.com | Binding free energies, conformational flexibility, identification of key interactions. |

| Virtual Screening/Docking | In silico screening against libraries of biological targets. nih.gov | Prediction of potential protein targets, binding poses, and initial affinity estimates. |

| QSAR/3D-QSAR | Building predictive models based on analog activity. nih.gov | Guiding the design of new analogs with improved potency and properties. |

Discovery of Novel Biological Targets and Associated Pathways

The primary research gap for this compound is the complete absence of pharmacological data. Its biological targets and effects are entirely unknown.

A crucial future direction is to identify its molecular targets and elucidate its mechanism of action. Phenotypic screening , which assesses the effect of a compound on cell behavior without a priori knowledge of the target, is a powerful initial strategy. youtube.com This approach can reveal unexpected therapeutic potential. Following a hit from a phenotypic screen, target deconvolution becomes critical. nih.goveuropeanreview.org Modern chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP), can identify the specific proteins that the compound binds to within a complex cellular environment. mdpi.comacs.org These methods involve either immobilizing the compound to "pull down" its binding partners or using chemical probes that covalently link to the target upon interaction. nih.govnih.gov Once a direct target is identified, further studies can map its engagement in cellular pathways to understand the downstream biological consequences.

Development of Innovative Analytical Probes and Detection Methods

To study the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its interaction with biological systems, sensitive and specific analytical methods are required. Currently, no such methods exist for this compound.

Future research should focus on creating innovative analytical tools. The development of fluorescently-labeled analogs could serve as probes for cellular imaging, allowing for the visualization of the compound's subcellular localization and trafficking in real-time using fluorescence microscopy. mdpi.comnih.gov This provides invaluable information on which organelles the compound accumulates in, offering clues to its mechanism of action. Additionally, advanced mass spectrometry (MS) techniques are essential. nih.gov The development of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be necessary for quantifying the compound and its potential metabolites in biological matrices like plasma and tissue. mdpi.com High-resolution techniques like mass spectrometry imaging (MSI) could even map the spatial distribution of the compound within tissue sections, providing a detailed picture of its biodistribution. researchgate.net

Opportunities for Rational Analog Design and Optimization Based on Mechanistic Understanding

Assuming initial biological activity is identified, the next step is the rational design of analogs to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple points for chemical modification.

A systematic Structure-Activity Relationship (SAR) study would be a cornerstone of future work. tandfonline.com This involves synthesizing a library of analogs where each part of the molecule—the bromophenyl ring, the carbamoylamino group, and the propanoic acid backbone—is systematically modified. For example, the bromine atom could be moved to the ortho or para positions, or replaced with other halogens or functional groups to probe electronic and steric effects. semanticscholar.org The carbamoylamino moiety could be replaced with other hydrogen-bond donors and acceptors, and the propanoic acid could be esterified or converted to other carboxylic acid isosteres to modulate its physicochemical properties. h1.co This process of analog design, guided by computational modeling and an evolving understanding of the compound's mechanism of action, is a classic strategy in lead optimization. nih.govnih.gov The goal is to develop a second-generation compound with a superior therapeutic profile.

Q & A

Q. What are the established synthetic routes for 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of phenylpropanoic acid precursors followed by carbamoylamino group introduction. For example, bromination of a phenylpropanoic acid derivative (e.g., 4-methylphenylpropanoic acid) using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr₃) yields the brominated intermediate. Subsequent nucleophilic substitution with urea or carbamoyl chloride introduces the carbamoylamino group.

- Key Parameters :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 60–80°C | 60–75% | |

| Carbamoylation | Urea, DMF, 100°C | 40–55% |

- Optimization : Lower temperatures (e.g., 50°C) during bromination reduce side products like dehalogenated byproducts .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm; carbamoylamino NH₂ at δ 5.5–6.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–280 nm) assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 301.02 Da for C₁₀H₁₀BrN₂O₃) .

Q. What are the known biological targets or activities of structurally similar compounds?

- Methodological Answer : Analogous bromophenylpropanoic acids exhibit:

- Enzyme Inhibition : Binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions with the bromophenyl group .

- Antimicrobial Activity : Derivatives with carbamoyl groups show MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Neuroprotective Effects : 3-Hydroxyphenylpropanoic acid analogs reduce oxidative stress in neuronal cell lines (IC₅₀ = 10–20 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Step 1 : Verify synthetic intermediates via LC-MS to detect impurities (e.g., dehalogenated byproducts).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between NH₂ (δ 5.8 ppm) and α-protons (δ 3.2 ppm) confirms carbamoylamino connectivity .

- Step 3 : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP (predicted ~2.1) and topological polar surface area (TPSA ~85 Ų) to predict blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB ID: 5KIR) to optimize substituent positions for affinity .

- ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (CLhep = 15 mL/min/kg) and low CYP3A4 inhibition risk .

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

- Methodological Answer :

- Catalyst Screening : Replace FeBr₃ with milder catalysts (e.g., ZnBr₂) to reduce bromine-mediated oxidation .

- Flow Chemistry : Continuous-flow reactors enhance mixing and temperature control, improving carbamoylation yields to ~65% .

- Byproduct Mitigation : Add scavengers (e.g., silica gel) to adsorb excess bromine .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and analyze via HPLC at 0, 24, 48 hrs. A drop in purity >5% indicates instability .

- LC-MS/MS Identification : Detect degradation products (e.g., hydrolyzed carbamoyl group forming 3-(3-bromophenyl)propanoic acid) .

- Stabilization : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -20°C .

Data Contradictions and Resolution

Q. Why do biological activity assays for similar compounds show variability across studies?

- Methodological Answer :

- Source 1 : Anti-inflammatory activity (IC₅₀ = 5 µM in RAW264.7 cells) vs. Source 2 : Weak activity (IC₅₀ > 50 µM) in primary human macrophages .

- Resolution : Differences in cell models (e.g., murine vs. human) and assay conditions (e.g., LPS concentration) account for variability. Standardize protocols using ISO-certified reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.